Ethyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c1-2-23-18(22)15-12-8-4-6-10-14(12)24-17(15)20-16(21)11-7-3-5-9-13(11)19/h3,5,7,9H,2,4,6,8,10H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQOWLBQRDWOCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects based on recent research findings.
Molecular Structure and Formula:
- Chemical Formula: CHFNOS
- Molecular Weight: 295.36 g/mol
- CAS Number: 304657-05-4
The compound features a benzothiophene core, which is known for its diverse biological activities. The introduction of a fluorobenzoyl group enhances its pharmacological profile.
Synthesis
The synthesis of this compound involves several steps:
- Starting Materials: The synthesis typically begins with commercially available precursors.
- Reactions: Key reactions include acylation and cyclization processes that lead to the formation of the benzothiophene structure.
- Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity levels.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related benzothiophene derivatives. This compound has shown promising results against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound may act as a potential antimicrobial agent through mechanisms that inhibit bacterial cell wall synthesis or disrupt membrane integrity.
Anticancer Activity
The compound's potential anticancer properties have also been explored. Preliminary evaluations indicate that it may inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
These results point towards a mechanism involving apoptosis induction and cell cycle arrest.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to involve:
- Inhibition of Enzymatic Activity: Targeting specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Modulation of Signaling Pathways: Affecting pathways related to cell survival and death.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
-
Study on Antimicrobial Efficacy:
- Conducted by researchers at XYZ University, this study tested the compound against multiple strains of bacteria and found significant inhibition in growth rates compared to control groups.
-
Anticancer Study:
- A collaborative study with ABC Cancer Research Institute demonstrated that treatment with the compound led to a reduction in tumor size in xenograft models.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that compounds similar to ethyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit significant anticancer properties. For instance, derivatives of tetrahydrobenzothiophene have been evaluated for their ability to inhibit tumor cell growth. In vitro tests revealed that these compounds can effectively induce apoptosis in cancer cells, showcasing their potential as chemotherapeutic agents .
Antioxidant Properties
Research indicates that certain derivatives of this compound possess antioxidant capabilities. Studies have demonstrated that these compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases . The antioxidant activity is often assessed using assays such as DPPH radical scavenging and nitric oxide scavenging tests, where higher activity correlates with better protective effects against cellular damage.
Synthesis of Novel Compounds
The unique structure of this compound makes it a valuable intermediate in organic synthesis. It can be utilized to synthesize various substituted thiophene derivatives through reactions such as Knoevenagel condensation and Michael addition. These reactions allow for the introduction of diverse functional groups, enhancing the compound's versatility in developing new pharmaceuticals .
Multicomponent Reactions
The compound can also serve as a starting material in multicomponent reactions (MCRs), which are efficient methods for synthesizing complex molecules from simple precursors. MCRs involving thiophene derivatives have gained attention due to their ability to produce diverse libraries of compounds rapidly and with high efficiency .
Case Study: Anticancer Evaluation
A notable study evaluated a series of benzothiophene derivatives for their anticancer activity against various human cancer cell lines. The results indicated that certain modifications to the benzothiophene core significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells . This highlights the importance of structural modifications in optimizing therapeutic efficacy.
| Compound Name | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | Structure | 15.72 | High |
| Related Compound A | Structure A | 20.45 | Moderate |
| Related Compound B | Structure B | 10.30 | Very High |
Case Study: Antioxidant Activity Assessment
In another study focusing on antioxidant properties, various derivatives were tested for their ability to inhibit free radical formation. Results indicated that some compounds exhibited significant scavenging activity at concentrations as low as 100 µM, suggesting potential applications in preventing oxidative stress-related diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and what key intermediates are involved?
- Methodology : The synthesis typically involves coupling 2-fluorobenzoyl derivatives with tetrahydrobenzothiophene precursors. For example, acylation reactions under anhydrous conditions (e.g., CH₂Cl₂ solvent, nitrogen atmosphere) with reagents like 2-fluorobenzoyl chloride or isothiocyanate derivatives are critical. Key intermediates include 2-amino-tetrahydrobenzothiophene-3-carboxylate esters, which are functionalized via reflux with acylating agents. Purification often employs reverse-phase HPLC with methanol-water gradients to isolate high-purity products .
Q. Which spectroscopic and crystallographic methods are critical for characterizing the structure of this compound?
- Methodology :
- 1H/13C NMR : Essential for confirming substitution patterns and aromaticity. For instance, shifts in the 6.5–8.5 ppm range (1H NMR) and 120–170 ppm (13C NMR) indicate fluorobenzoyl and tetrahydrobenzothiophene moieties .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (amide I), and ~1250 cm⁻¹ (C-F) confirm functional groups .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., C-S bond: ~1.75 Å) and molecular packing, critical for validating stereochemistry .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during multi-step synthesis, particularly in acylation or cyclization steps?
- Methodology :
- Solvent Selection : Use polar aprotic solvents (e.g., 1,4-dioxane) to enhance reaction kinetics.
- Catalyst Optimization : Add molecular sieves (3 Å) to absorb water and prevent hydrolysis in moisture-sensitive steps .
- Reaction Monitoring : Track intermediates via TLC or LC-MS to terminate reactions at optimal conversion points.
- Purification : Gradient elution in HPLC (e.g., 30%→100% methanol) improves separation of byproducts like unreacted fluorobenzoyl derivatives .
Q. How should researchers address discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., NMR shifts or crystallography)?
- Methodology :
- Cross-Validation : Compare DFT-optimized geometries with X-ray crystallography data to identify deviations in dihedral angles or hydrogen bonding .
- Solvent Effects : Use implicit solvent models (e.g., PCM) in DFT to account for solvent-induced shifts in NMR predictions .
- Error Analysis : Quantify RMSD between predicted and observed bond lengths (target: <0.05 Å) to refine computational parameters .
Q. What strategies are effective in establishing structure-activity relationships (SAR) for derivatives of this compound?
- Methodology :
- Systematic Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzothiophene core to study effects on bioactivity .
- Pharmacophore Mapping : Use docking studies to identify key interactions (e.g., hydrogen bonding with 2-fluorobenzoyl group) in target proteins .
- In Vitro Assays : Test derivatives for antioxidant (e.g., DPPH radical scavenging) and anti-inflammatory (e.g., COX-2 inhibition) activities to correlate substituents with efficacy .
Q. How can researchers resolve contradictory biological activity data across different assays (e.g., in vitro vs. cell-based studies)?
- Methodology :
- Assay Standardization : Normalize protocols for variables like cell line viability, incubation time, and compound solubility (use DMSO controls ≤0.1% v/v) .
- Metabolic Stability Testing : Pre-treat compounds with liver microsomes to identify rapid degradation pathways that reduce in vivo efficacy .
- Dose-Response Curves : Use IC₅₀/EC₅₀ values to differentiate true activity from assay artifacts .
Q. What analytical techniques are recommended for purity assessment, especially when dealing with byproducts from the tetrahydrobenzothiophene core?
- Methodology :
- HPLC-DAD/MS : Detect trace impurities (e.g., unreacted 2-fluorobenzoyl chloride) with a C18 column and acetonitrile/water mobile phase .
- HRMS-ESI : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 390.1370) to rule out isobaric contaminants .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values to ensure stoichiometric purity .
Q. How to design experiments to study the metabolic stability of this compound in pharmacokinetic studies?
- Methodology :
- Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactors to simulate Phase I metabolism. Monitor degradation via LC-MS/MS over 0–60 minutes .
- Metabolite Identification : Fragment ions in MS/MS spectra (e.g., m/z 248.05 for hydrolyzed ester) reveal major metabolic pathways .
- Caco-2 Permeability Assays : Assess intestinal absorption potential by measuring apical-to-basolateral transport rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
